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Compound of Interest

Compound Name: (R)-4-Methoxydalbergione

Cat. No.: B1202767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-
Methoxydalbergione, a naturally occurring neoflavonoid found in plants of the Dalbergia
genus. This document is intended to serve as a core reference for researchers in natural
product chemistry, pharmacology, and drug development by presenting detailed Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental
protocols for their acquisition.

Spectroscopic Data

The structural elucidation of (R)-4-Methoxydalbergione relies on a combination of one- and
two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize
the key quantitative data obtained from *H NMR, 3C NMR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Unfortunately, despite a comprehensive search of available scientific literature and databases,
specific experimental *H and 3C NMR data for (R)-4-Methoxydalbergione could not be
located. While spectroscopic data for other related neoflavonoids and compounds isolated from
Dalbergia species are available, the specific chemical shifts and coupling constants for the (R)-
enantiomer of 4-Methoxydalbergione have not been reported in the searched resources.
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Researchers requiring this specific data are encouraged to perform NMR analysis on a purified
sample of (R)-4-Methoxydalbergione. The general experimental protocols for such an
analysis are outlined in Section 2.

Mass Spectrometry (MS) Data

Mass spectrometry data provides valuable information about the molecular weight and
elemental composition of a compound. The following data for 4-Methoxydalbergione and its
hydroxylated analogue have been compiled from public databases.

Table 1. Mass Spectrometry Data for 4-Methoxydalbergione and Related Compounds

Precursor m/z

Compound Molecular Formula  Adduct .
(Experimental)

4-Methoxydalbergione  Ci6H1403 [M+H]* Not available

[M-H]~ Not available

(S)-4'-Hydroxy-4- .

] C16H1404 [M+H]* 271.09648 (Predicted)
methoxydalbergione
[M-H]~ 269.08192 (Predicted)

Note: Experimental m/z values for the protonated and deprotonated molecules of (R)-4-
Methoxydalbergione were not explicitly found. The data for the related compound (S)-4'-
Hydroxy-4-methoxydalbergione is provided for reference.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and MS data for
neoflavonoids like (R)-4-Methoxydalbergione. These protocols are based on standard
practices in natural product chemistry.

NMR Spectroscopy

Sample Preparation: A sample of pure (R)-4-Methoxydalbergione (typically 1-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds, or acetone-ds) in a 5 mm NMR tube.
The choice of solvent depends on the solubility of the compound. A small amount of
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tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (o
= 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g.,
400, 500, or 600 MHz).

Data Acquisition:

e 1H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical
shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the
hydrogen atoms in the molecule.

e 13C NMR: One-dimensional carbon NMR spectra are acquired to identify the chemical shifts
of all carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum
to single lines for each carbon.

e 2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are crucial for the complete structural assignment.

o COSY: Identifies proton-proton couplings within the same spin system.
o HSQC: Correlates directly bonded proton and carbon atoms.

o HMBC: Shows correlations between protons and carbons that are two or three bonds
apart, which is essential for connecting different fragments of the molecule.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic
acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap instruments, are commonly used for accurate mass measurements.

Data Acquisition:
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« lonization: Electrospray ionization (ESI) is a soft ionization technique commonly used for

flavonoids and other natural products.

e Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the
molecular ion (e.g., [M+H]* or [M-H]~), which allows for the determination of the elemental

composition.

e Tandem MS (MS/MS): In MS/MS experiments, the molecular ion is isolated and fragmented
by collision-induced dissociation (CID). The resulting fragment ions provide valuable

information about the structure of the molecule.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like (R)-4-Methoxydalbergione.
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Caption: Experimental workflow for the spectroscopic analysis of (R)-4-Methoxydalbergione.

This guide provides a foundational understanding of the spectroscopic data and analytical
methodologies relevant to (R)-4-Methoxydalbergione. The absence of specific NMR data in
the current literature highlights an opportunity for further research to fully characterize this and
other related natural products.
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 To cite this document: BenchChem. [Spectroscopic Profile of (R)-4-Methoxydalbergione: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202767#spectroscopic-data-of-r-4-
methoxydalbergione-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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